
6-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% (4-N,N-DMSFP), is an organic compound that is used in a variety of scientific research applications. 4-N,N-DMSFP is a widely used reagent in organic synthesis and has been studied for its potential as a therapeutic agent.
科学的研究の応用
6-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% has been studied for its potential as a therapeutic agent and is used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including antifungal agents, anti-inflammatory agents, and anti-cancer agents. It has also been used in the synthesis of drugs for treating cardiovascular diseases and metabolic disorders. In addition, 6-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% has been used in the synthesis of compounds for the treatment of neurological disorders.
作用機序
6-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% is believed to act as an antioxidant and anti-inflammatory agent. Its antioxidant activity is believed to be due to its ability to scavenge reactive oxygen species and reduce oxidative stress. Its anti-inflammatory activity is believed to be due to its ability to inhibit the release of inflammatory mediators, such as cytokines and prostaglandins.
Biochemical and Physiological Effects
6-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% has been studied for its potential beneficial effects on a variety of biochemical and physiological processes. It has been shown to have anti-fungal, anti-inflammatory, and anti-cancer activities. In addition, it has been shown to have beneficial effects on the cardiovascular system, including reducing blood pressure and improving endothelial function. It has also been shown to have beneficial effects on the central nervous system, including reducing anxiety and improving cognitive function.
実験室実験の利点と制限
6-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and its synthesis is straightforward. In addition, it is a relatively stable compound and can be stored for extended periods of time. However, there are some limitations to its use in laboratory experiments. It is a relatively low-yield reagent, and its synthesis requires special equipment and conditions. In addition, it is a relatively toxic compound and should be handled with caution.
将来の方向性
There are a number of potential future directions for 6-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95%. One potential direction is to further investigate its potential as a therapeutic agent. It has already been studied for its potential as an anti-fungal, anti-inflammatory, and anti-cancer agent, but further research is needed to better understand its mechanism of action and potential therapeutic applications. Another potential direction is to further investigate its potential as a drug delivery agent. 6-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% has been studied for its potential to enhance the uptake of drugs by cells, and further research is needed to better understand its mechanism of action and potential drug delivery applications. Finally, further research is needed to better understand its potential effects on biochemical and physiological processes. Further research is needed to better understand its potential beneficial effects on the cardiovascular system, the central nervous system, and other physiological processes.
合成法
6-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% is synthesized through an aqueous reaction of 2-formylphenol with 4-N,N-dimethylsulfamoyl chloride in the presence of a base. The reaction is conducted in aqueous media at a pH between 8 and 9. The reaction is then followed by a catalytic hydrogenation step to yield 6-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% in 95% purity.
特性
IUPAC Name |
4-(3-formyl-2-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-16(2)21(19,20)13-8-6-11(7-9-13)14-5-3-4-12(10-17)15(14)18/h3-10,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXPJVPCKLVAEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC=CC(=C2O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

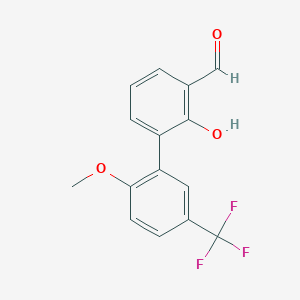
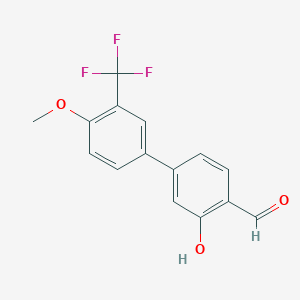
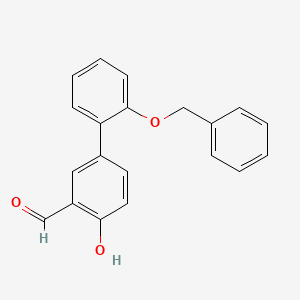

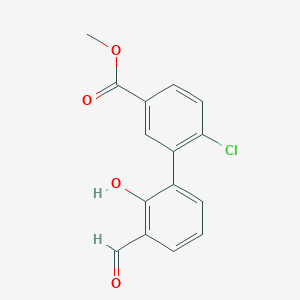
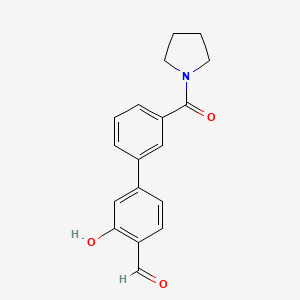
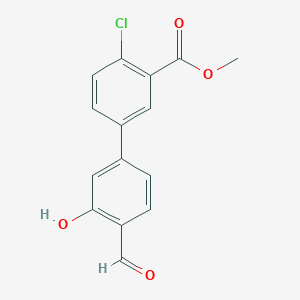
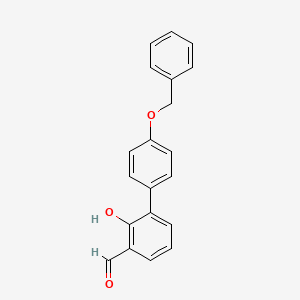
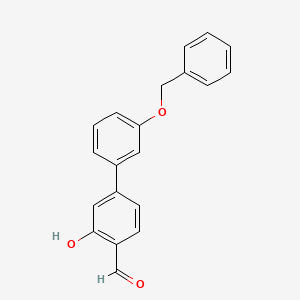

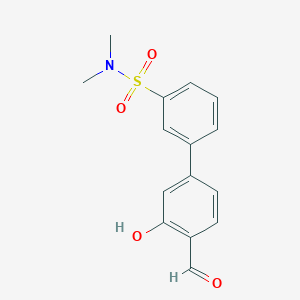
![2-Formyl-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6379094.png)

